molecular formula C24H16S B019479 3,4-DI-NAPHTHALEN-2-YL-THIOPHENE CAS No. 100990-31-6

3,4-DI-NAPHTHALEN-2-YL-THIOPHENE

Cat. No.: B019479
CAS No.: 100990-31-6
M. Wt: 336.4 g/mol
InChI Key: LGIPRZDWDCNVPJ-UHFFFAOYSA-N
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Description

3,4-Di-naphthalen-2-yl-thiophene is a thiophene derivative substituted with two naphthalen-2-yl groups at the 3- and 4-positions of the heterocyclic ring. This structural configuration enhances π-conjugation, making it a candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) . The naphthalene substituents introduce steric bulk and extended aromaticity, which influence solubility, thermal stability, and electronic properties compared to simpler phenyl-substituted analogs.

Properties

CAS No.

100990-31-6

Molecular Formula

C24H16S

Molecular Weight

336.4 g/mol

IUPAC Name

3,4-dinaphthalen-2-ylthiophene

InChI

InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H

InChI Key

LGIPRZDWDCNVPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4

Synonyms

3,4-DI-NAPHTHALEN-2-YL-THIOPHENE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di(naphthalen-2-yl)thiophene typically involves the coupling of naphthalene derivatives with thiophene precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3,4-dibromothiophene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 3,4-Di(naphthalen-2-yl)thiophene are not well-documented, the compound can be synthesized on a larger scale using similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Di(naphthalen-2-yl)thiophene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,4-Di(naphthalen-2-yl)thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene in various applications is primarily related to its electronic structure. The presence of naphthalene groups enhances the conjugation and electron delocalization within the molecule, leading to improved charge transport properties. In organic electronics, this results in higher charge carrier mobility and better performance in devices like OFETs and OLEDs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3,4-Diphenyl-thiophene : Substituted with phenyl groups instead of naphthalen-2-yl.
  • 3,4-Di-thiophen-2-yl-thiophene : Substituted with thiophene rings, increasing heteroatom density.
  • 3,4-Di(anthracen-2-yl)-thiophene : Substituted with larger anthracene groups for extended conjugation.

Electronic Properties

The naphthalen-2-yl groups in 3,4-di-naphthalen-2-yl-thiophene extend conjugation, reducing the HOMO-LUMO gap compared to phenyl-substituted analogs. Density functional theory (DFT) studies using Becke’s hybrid exchange-correlation functional (B3LYP) and Lee-Yang-Parr (LYP) correlation functionals predict a HOMO-LUMO gap of ~3.1 eV for the naphthalene derivative, versus ~3.5 eV for 3,4-diphenyl-thiophene. This lower gap enhances charge carrier mobility, a critical factor in organic semiconductors .

Solubility and Thermal Stability

  • Solubility : The bulkier naphthalen-2-yl groups reduce solubility in common organic solvents (e.g., chloroform, THF) compared to phenyl-substituted analogs.
  • Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds suggests that naphthalene derivatives exhibit higher decomposition temperatures (~300°C) due to increased aromatic stability, compared to ~250°C for phenyl analogs .

Data Tables

Table 1: Comparative Properties of Thiophene Derivatives

Compound Substituents HOMO-LUMO Gap (eV) Solubility (mg/mL in CHCl₃) Thermal Decomposition (°C)
This compound Naphthalen-2-yl 3.1 (DFT) <10 ~300
3,4-Diphenyl-thiophene Phenyl 3.5 (DFT) 50 ~250
3,4-Di-thiophen-2-yl-thiophene Thiophen-2-yl 2.8 (DFT) 30 ~275

Research Findings and Gaps

  • Synthetic Challenges : Attaching naphthalen-2-yl groups requires harsh conditions (e.g., Suzuki-Miyaura coupling with Pd catalysts), leading to lower yields (~40%) compared to phenyl analogs (~70%) .

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